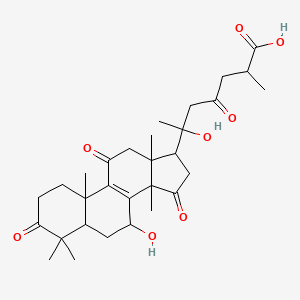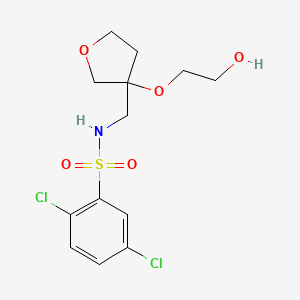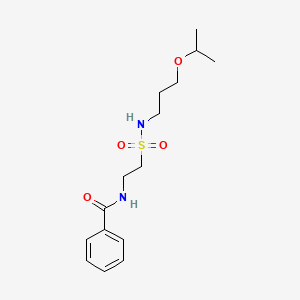
Acide ganoderique N
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ganoderic Acid N has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, liver diseases, and inflammatory conditions.
Industry: Utilized in the development of dietary supplements and functional foods due to its health-promoting properties
Mécanisme D'action
Target of Action
Ganoderic Acid N, a triterpene isolated from Ganoderma lucidum, has been found to interact with several targets. These include the insulin receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), estrogen receptor (ER), and interleukin-1 receptor (IL-1R1) . These receptors play crucial roles in various cellular processes, including cell migration, adhesion, apoptosis, metabolism, and cell proliferation .
Mode of Action
Ganoderic Acid N interacts with its targets in various ways. For instance, it inhibits the binding of IL-1β to IL-1R1 in cancer cells . It also modulates the signaling network in IR, IGFR-1, VEGFR-1, VEGFR-2, and ER in cancer signaling pathways . These interactions lead to changes in cellular processes, such as cell proliferation and apoptosis .
Biochemical Pathways
Ganoderic Acid N affects several biochemical pathways. It is a product of the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which is then transformed through several steps into various terpenes, including Ganoderic Acid N . Furthermore, Ganoderic Acid N has been found to have significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, and inositol phosphate metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of Ganoderic Acid N have been studied. It has been found that Ganoderic Acid N has a good water partition coefficient (Q P log Po/w = 4.761), which predicts its lipophilicity and potential for passive diffusion . It also has a good predicted apparent Caco-2 cell permeability (QPP Caco = 398.851), which suggests that it may have good oral bioavailability .
Result of Action
The molecular and cellular effects of Ganoderic Acid N’s action are diverse. It has been found to have a wide range of pharmacological activities and therapeutic effects on human ailments . For instance, it has been shown to decrease the viability, proliferation, and oxidative stress in liver cancer cells . It also has antioxidant potential and can regulate the STAT 3 pathway in prostate cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ganoderic Acid N. For instance, various environmental factors such as biochemical signals, nutritional conditions, and physical means can regulate the biosynthesis of Ganoderic Acid N . Moreover, under different environmental stress, signaling molecules involved in Ganoderic Acid N biosynthesis may interact differently, demonstrating the complexity of the signaling regulatory networks .
Safety and Hazards
When handling Ganoderic acid N, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The demand for G. lucidum on global markets is growing and the need for its artificial production is also becoming increasingly necessary . The magnitude of different types of GA isolated with different bioactivities reiterates the need to determine the basis of diversification .
Analyse Biochimique
Biochemical Properties
Ganoderic acid N interacts with various biomolecules in biochemical reactions. It is known to have biological activities including hepatoprotective, anti-tumor effects, and 5-alpha reductase inhibition
Cellular Effects
Ganoderic acid N has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of HeLa cells and U87 human glioma cells .
Molecular Mechanism
The molecular mechanism of action of Ganoderic acid N involves its interactions at the molecular level with various biomolecules. It has been reported to interact with membrane receptors mainly, receptor tyrosine kinase (RTKs). Ganoderic acid N interacts and modulates the signaling network in IR, IGFR-1, IGFR-2, VEGFR-1, VEFGR-2, and EGFR in cancer signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Ganoderic acid N change over time in laboratory settings. For instance, it has been observed that Ganoderic acid N can induce not only apoptosis but also necroptosis in HeLa cells exposed to ionizing radiation
Dosage Effects in Animal Models
The effects of Ganoderic acid N vary with different dosages in animal models . For example, it has been found to have potential to inhibit the abnormal elevation of the liver index, serum lipid parameters, aspartate aminotransferase and alanine aminotransferase in mice exposed to alcohol intake .
Metabolic Pathways
Ganoderic acid N is involved in the mevalonate pathway, a key metabolic pathway in cells . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La biosynthèse des acides ganodériques, y compris l'acide ganodérique N, implique la voie du mévalonate. Cette voie commence par l'acétyl-coenzyme A et se poursuit par plusieurs étapes enzymatiques pour produire du lanostérol, qui est ensuite converti en divers acides ganodériques par oxydation et autres modifications .
Méthodes de Production Industrielle : La production industrielle de l'acide ganodérique N implique généralement la culture de Ganoderma lucidum dans des conditions contrôlées. Des techniques telles que la fermentation immergée et la fermentation en phase solide sont utilisées pour améliorer le rendement des acides ganodériques. Le génie génétique et l'optimisation des voies métaboliques sont également explorés pour augmenter l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide ganodérique N subit diverses réactions chimiques, notamment:
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogènes, nucléophiles.
Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'acide ganodérique N peut conduire à la formation de divers dérivés oxydés avec des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
L'acide ganodérique N a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la biosynthèse des triterpénoïdes et les modifications chimiques.
Biologie : Investigué pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l'apoptose.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer, des maladies du foie et des affections inflammatoires.
Industrie : Utilisé dans le développement de compléments alimentaires et d'aliments fonctionnels en raison de ses propriétés bénéfiques pour la santé
5. Mécanisme d'Action
L'acide ganodérique N exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité Antitumorale : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie de signalisation PI3K/Akt.
Activité Anti-inflammatoire : Il réduit l'inflammation en inhibant la voie de signalisation NF-κB et en diminuant la production de cytokines pro-inflammatoires.
Activité Hépato-protectrice : Il protège les cellules du foie des dommages en améliorant les défenses antioxydantes et en réduisant le stress oxydatif
Comparaison Avec Des Composés Similaires
L'acide ganodérique N fait partie d'un groupe plus large d'acides ganodériques, qui comprennent l'acide ganodérique A, l'acide ganodérique B et l'acide ganodérique C. Bien que tous ces composés partagent une structure triterpénoïde commune, ils diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques. Par exemple:
Acide Ganodérique A : Connu pour ses effets antitumoraux et anti-inflammatoires.
Acide Ganodérique B : Exhibe des activités hépato-protectrices et antivirales.
Acide Ganodérique C : Démontre des propriétés antidiabétiques et antioxydantes
L'acide ganodérique N est unique dans sa combinaison spécifique d'activités pharmacologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
IUPAC Name |
6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164921 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110241-19-5 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)


![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)


![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)
![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2562225.png)
